Chlorotitanium triisopropoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H21ClO3Ti |

|---|---|

Molecular Weight |

260.58 g/mol |

IUPAC Name |

chlorotitanium(3+);propan-2-olate |

InChI |

InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 |

InChI Key |

IFMWVBVPVXRZHE-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].Cl[Ti+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Chlorotitanium Triisopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotitanium triisopropoxide, with the chemical formula C9H21ClO3Ti, is an organometallic compound that serves as a versatile reagent and catalyst in organic synthesis.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and an illustrative reaction pathway.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H21ClO3Ti | [3] |

| Molecular Weight | 260.58 g/mol | |

| Appearance | Colorless to yellow liquid or low melting solid | [3][4] |

| Melting Point | 35-40 °C | [3] |

| Boiling Point | 63-66 °C at 0.1 mmHg | [3] |

| Density | 1.091 g/mL at 25 °C | [3] |

| Solubility | Soluble in most nonprotic organic solvents (e.g., ether, THF, CH2Cl2, toluene, hexanes). Insoluble in water. | [1][5] |

| Flash Point | 72 °F (22 °C) - closed cup | [3] |

| Sensitivity | Moisture sensitive | [3] |

Experimental Protocols

Given the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[6][7]

Determination of Melting Point

The melting point of this compound, which exists as a low melting solid, can be determined using a standard capillary melting point apparatus.[8][9][10]

Methodology:

-

Sample Preparation: Inside a glovebox, a small amount of solid this compound is finely ground. A capillary tube is then packed with the powdered sample to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to approximately 10 °C below the expected melting point of 35 °C.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow.[9]

Determination of Boiling Point under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure and potential for decomposition, the boiling point of this compound is determined under vacuum.[11][12][13]

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glassware must be thoroughly dried and assembled under an inert atmosphere.

-

Sample Introduction: Approximately 1-2 mL of liquid this compound is introduced into the distillation flask using a syringe. A small magnetic stir bar is added for smooth boiling.

-

Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.1 mmHg).

-

Heating: The distillation flask is gently heated in an oil bath.

-

Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[14][15][16][17]

Methodology:

-

Tare Weighing: An accurately calibrated volumetric flask (e.g., 1 mL or 5 mL) is weighed on an analytical balance.

-

Sample Transfer: Inside a glovebox, the volumetric flask is carefully filled to the calibration mark with liquid this compound using a pipette.

-

Final Weighing: The filled volumetric flask is securely capped and re-weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - tare mass) by the volume of the flask.

Determination of Solubility

A qualitative assessment of solubility in various organic solvents can be performed.[18][19][20]

Methodology:

-

Solvent Preparation: Several small, dry test tubes are prepared, each containing approximately 1 mL of a different anhydrous, nonprotic organic solvent (e.g., hexane, toluene, diethyl ether, tetrahydrofuran, dichloromethane).

-

Sample Addition: To each test tube, a small amount (a few drops or a small spatula tip) of this compound is added.

-

Observation: The tubes are agitated, and the solubility is observed. The compound is considered soluble if it completely dissolves to form a clear solution. It is insoluble if it remains as a separate phase or forms a cloudy suspension.

Reaction Pathway: Synthesis of this compound

This compound can be synthesized through a redistribution reaction between titanium(IV) isopropoxide and titanium(IV) chloride.[4][21] This reaction provides a straightforward route to the desired product.

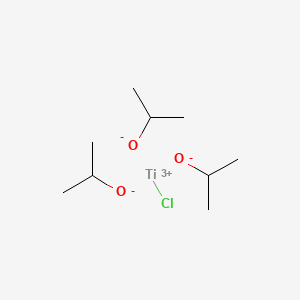

Caption: Synthesis of this compound.

Application in Organic Synthesis: The Kulinkovich Reaction

This compound is a key reagent in the Kulinkovich reaction, which is used for the synthesis of cyclopropanols from esters.[22] The reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as this compound.

Caption: The Kulinkovich Reaction Workflow.

Conclusion

This compound is a valuable organometallic reagent with well-defined physical properties that are essential for its effective use in research and development. Its moisture sensitivity necessitates careful handling under inert conditions. The provided experimental protocols offer a foundation for the accurate determination of its physical characteristics, while the illustrative reaction pathways highlight its significance in synthetic organic chemistry. A thorough understanding of these properties and reactions is paramount for scientists and professionals in the field of drug development and chemical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 20717-86-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. thinksrs.com [thinksrs.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. homesciencetools.com [homesciencetools.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of Chlorotitanium Triisopropoxide from Titanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlorotitanium triisopropoxide, a versatile reagent in organic and materials chemistry, starting from titanium tetrachloride (TiCl₄). This document details the primary synthetic methodologies, presents quantitative data for process optimization, and includes explicit experimental protocols and procedural workflows.

Introduction

This compound, with the chemical formula ClTi(O-i-Pr)₃, is a valuable organotitanium compound widely utilized as a Lewis acid catalyst and a precursor for the synthesis of various titanium-containing materials. Its utility in organic synthesis includes applications in stereoselective reactions, making it a compound of significant interest to researchers in drug development and fine chemical production. The synthesis of this reagent from the readily available and inexpensive titanium tetrachloride is a key process for its accessibility.

Two primary routes for the synthesis of this compound from titanium tetrachloride have been established:

-

Route A: Redistribution Reaction - The reaction of titanium tetrachloride with titanium tetraisopropoxide.

-

Route B: Direct Alcoholysis - The controlled reaction of titanium tetrachloride with isopropanol.

This guide will focus on the more reliable and higher-yielding redistribution reaction, while also discussing the challenges associated with the direct alcoholysis route.

Quantitative Data

A summary of the key quantitative data for this compound and the reactants involved in its synthesis is provided in the table below for easy reference and comparison.

| Property | This compound | Titanium Tetrachloride | Titanium Tetraisopropoxide | Isopropanol |

| Molecular Formula | C₉H₂₁ClO₃Ti | TiCl₄ | C₁₂H₂₈O₄Ti | C₃H₈O |

| Molecular Weight | 260.58 g/mol [1] | 189.68 g/mol | 284.22 g/mol | 60.10 g/mol |

| Appearance | Colorless to yellow liquid or low-melting solid[2][3] | Colorless fuming liquid | Colorless to pale-yellow liquid | Colorless liquid |

| Melting Point | 35-40 °C[2][3] | -24 °C | 18-20 °C | -89 °C |

| Boiling Point | 63-66 °C at 0.1 mmHg[2][3] | 136.4 °C | 232 °C | 82.6 °C |

| Density | 1.091 g/mL at 25 °C[2][3] | 1.726 g/mL | 0.96 g/mL | 0.786 g/mL |

Synthesis Route from Titanium Tetrachloride

Route A: Redistribution Reaction with Titanium Tetraisopropoxide

This method is the preferred route for the synthesis of this compound due to its high yield and selectivity. The reaction involves the redistribution of ligands between titanium tetrachloride and titanium tetraisopropoxide.

Reaction Pathway:

References

An In-depth Technical Guide to Chlorotitanium Triisopropoxide (CAS 20717-86-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotitanium triisopropoxide, with the CAS number 20717-86-6, is an organometallic compound featuring a central titanium atom coordinated to one chlorine atom and three isopropoxide groups.[1][2] This versatile reagent is widely utilized in organic synthesis and materials science due to its reactivity as a Lewis acid and as a precursor for titanium-based materials.[1][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and potential relevance in the field of drug development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1][2][5] It is soluble in most nonprotic organic solvents such as diethyl ether, tetrahydrofuran, dichloromethane, toluene, and hexanes.[3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20717-86-6 | [1][3][6][7][8] |

| Molecular Formula | C₉H₂₁ClO₃Ti | [1][3][7] |

| Molecular Weight | 260.58 g/mol | [3][6][7][8] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1][2][5] |

| Melting Point | 35-40 °C | [3][6] |

| Boiling Point | 63-66 °C @ 0.1 mmHg | [3][6] |

| Density | 1.091 g/mL at 25 °C | [3][6] |

| Flash Point | 22 °C (71.6 °F) |

Synthesis

This compound can be readily synthesized from a 3:1 mixture of titanium tetraisopropoxide and titanium(IV) chloride.[3] The resulting product can be purified by distillation or used in situ for subsequent reactions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure described for the in situ preparation of related titanium alkoxides.

Materials:

-

Titanium tetraisopropoxide

-

Titanium(IV) chloride

-

Anhydrous diethyl ether or other suitable solvent

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Syringe pump or dropping funnel

Procedure:

-

Set up an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel under a nitrogen or argon atmosphere.

-

Charge the flask with a mixture of titanium tetraisopropoxide (3 equivalents) dissolved in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Add titanium(IV) chloride (1 equivalent) dropwise via a syringe pump or dropping funnel over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting solution of this compound is ready for use in subsequent reactions. Alternatively, the solvent can be removed under vacuum, and the product can be purified by vacuum distillation.

Applications in Organic Synthesis

This compound is a valuable reagent in several organic transformations, including the Kulinkovich cyclopropanation and aldol (B89426) reactions.

Kulinkovich Cyclopropanation

In the Kulinkovich reaction, esters or amides react with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst to form cyclopropanols or cyclopropylamines, respectively. This compound is an effective catalyst for this transformation.

This protocol is adapted from a procedure for the synthesis of bicyclo[3.1.0]hexan-1-ol.[8]

Materials:

-

Methyl 5-hexenoate

-

This compound (1M solution in hexane)

-

n-Butylmagnesium chloride (1M solution in ether)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas

-

Syringe pump

-

Standard glassware for reaction and workup

Procedure:

-

To a round-bottomed flask under a nitrogen atmosphere, add a mixture of methyl 5-hexenoate (15.6 mmol), a 1M solution of this compound in hexane (B92381) (11.2 mL, 11.2 mmol), and anhydrous ether (54 mL) at room temperature.

-

Add a 1M solution of n-butylmagnesium chloride in ether (52 mL, 52 mmol) over 6.5 hours using a syringe pump.

-

After the addition is complete, stir the black reaction mixture for an additional 20 minutes.

-

Cool the mixture to 0 °C, dilute with 50 mL of ether, and quench by the slow addition of water (14 mL).

-

Stir the resulting mixture for 3 hours at room temperature.

-

Perform a standard aqueous workup, including extraction with ether, washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Aldol Reactions

This compound can be used to generate titanium enolates, which often exhibit high diastereoselectivity in aldol reactions.[6] The use of titanium as the metal component in enolates leads to a more covalent derivative, which can enhance stereocontrol.[6]

-

Enolate Formation: The titanium enolate is typically formed by transmetalation from a corresponding lithium enolate. This is achieved by treating the lithium enolate with this compound.

-

Reaction with Electrophile: The pre-formed titanium enolate is then reacted with an aldehyde or ketone at low temperatures (e.g., -78 °C) to afford the aldol adduct.

-

Stoichiometry: In some cases, using two equivalents of this compound can improve the diastereoselectivity of the reaction.[6]

-

Workup: The reaction is typically quenched with a suitable aqueous solution, followed by standard extraction and purification procedures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 20717-86-6: this compound [cymitquimica.com]

- 3. This compound | 20717-86-6 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Chlorotitanium Triisopropoxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotitanium triisopropoxide, a versatile organotitanium reagent, plays a pivotal role in modern organic synthesis. Its unique reactivity and selectivity have established it as a valuable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications in organic chemistry, with a particular focus on its utility in the development of novel therapeutic agents.

Molecular and Physical Properties

This compound, with the chemical formula C₉H₂₁ClO₃Ti, is a monomeric titanium alkoxide.[1] Its molecular structure consists of a central titanium atom bonded to one chlorine atom and three isopropoxide groups. The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁ClO₃Ti | [1] |

| Molecular Weight | 260.58 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Melting Point | 35-40 °C | [1] |

| Boiling Point | 63-66 °C at 0.1 mmHg | [1] |

| Density | 1.091 g/mL at 25 °C | [1] |

| Solubility | Soluble in most nonprotic organic solvents (e.g., Et₂O, THF, CH₂Cl₂, toluene, hexanes) | [1] |

| Sensitivity | Moisture sensitive | [1] |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive spectral assignments are not extensively documented in all public databases, the following provides an overview of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropoxide ligands. The methine proton (CH) would appear as a septet, and the methyl protons (CH₃) as a doublet, due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum should display two distinct signals for the isopropoxide groups: one for the methine carbon and one for the methyl carbons.[2] The chemical shifts would be in the typical range for alkoxy ligands attached to a metal center.

Note: Detailed, experimentally verified chemical shifts and coupling constants are not consistently available in the public domain. Researchers should perform their own NMR analysis for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent bonds. Key expected absorptions include:

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| ~2970-2870 | C-H stretching of the isopropoxide groups |

| ~1170-1130 | C-O stretching of the isopropoxide groups |

| ~1000-950 | Ti-O stretching |

| Below 600 | Ti-Cl stretching |

Note: The exact peak positions can be influenced by the physical state of the sample and the presence of any impurities.

Experimental Protocols: Synthesis of this compound

The most common and straightforward synthesis of this compound involves the redistribution reaction between titanium tetraisopropoxide and titanium tetrachloride.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthesis of this compound.

Detailed Experimental Procedure

Materials:

-

Titanium tetraisopropoxide (Ti(O-iPr)₄)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous, inert solvent (e.g., hexane (B92381) or toluene) - optional

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bar

-

Distillation apparatus (for purification)

Procedure:

-

Inert Atmosphere: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagents and product.

-

Charging the Reaction Vessel: To a reaction flask equipped with a magnetic stir bar, add titanium tetraisopropoxide.

-

Addition of Titanium Tetrachloride: While stirring, slowly add titanium tetrachloride to the titanium tetraisopropoxide in a 1:3 molar ratio (TiCl₄:Ti(O-iPr)₄). The addition is exothermic and should be done carefully, potentially with external cooling to control the temperature.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period of time (e.g., 1-2 hours) to ensure complete reaction.

-

Product Isolation: The resulting this compound can often be used in situ without further purification. For applications requiring high purity, the product can be purified by vacuum distillation.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent with a wide range of applications in organic synthesis, stemming from its ability to act as a Lewis acid and a precursor to other titanium species.

Carbon-Carbon and Carbon-Nitrogen Bond Formation

This compound is extensively used to mediate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[3] It is a key reagent in the Kulinkovich reaction for the synthesis of cyclopropanols from esters and Grignard reagents.[4] Furthermore, it facilitates the diastereoselective addition of nucleophiles to carbonyls and imines.

Total Synthesis of Natural Products

The unique reactivity of this compound has been harnessed in the total synthesis of several complex natural products. For instance, it has been employed in the synthesis of dictyostatin-1, a potent anticancer agent, and (-)-7-demethylpiericidin A1.[3] These syntheses often leverage the ability of the reagent to promote stereoselective cyclization reactions.

Asymmetric Synthesis

In the presence of chiral ligands, this compound can be used to generate chiral titanium complexes that catalyze a variety of asymmetric transformations. This is of particular importance in drug development, where the synthesis of enantiomerically pure compounds is often required.

Logical Relationships in Application

The utility of this compound in synthesis can be visualized as a branching pathway from the core reagent to various synthetic transformations and ultimately to complex molecular targets.

Caption: Applications of this compound.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the modern synthetic chemist. Its ease of preparation, coupled with its broad range of reactivity and selectivity, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this reagent is essential for the design and execution of efficient and innovative synthetic strategies. Further research into the development of novel catalytic systems based on this compound holds the promise of even more powerful synthetic methodologies in the future.

References

Navigating the Solubility of Chlorotitanium Triisopropoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chlorotitanium triisopropoxide in various organic solvents. This information is critical for its effective use in a range of applications, including catalysis, materials science, and organic synthesis. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for solvent selection.

Core Concepts and Solubility Profile

This compound, with the chemical formula C9H21ClO3Ti, is a versatile organometallic reagent. Its utility is often dictated by its solubility in a suitable solvent system. Generally, it is soluble in a range of nonprotic organic solvents.[1] The dissolution is influenced by factors such as the polarity of the solvent and the temperature. The compound is notably sensitive to moisture and will react with protic solvents, such as water and alcohols, leading to hydrolysis.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, valuable insights can be drawn from commercially available solutions, which indicate the minimum solubility at ambient temperature.

| Solvent | Molar Concentration (M) | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Hexanes | 1.0 | ~26.1 | Ambient | |

| Tetrahydrofuran (THF) | 1.25 | ~32.6 | Ambient | [2] |

| Dichloromethane (CH2Cl2) | 1.0 | ~26.1 | Ambient | [3] |

Note: The solubility in g/100 mL is calculated based on the molar concentration and the molecular weight of this compound (260.58 g/mol ). These values represent stable solutions and can be considered a baseline for solubility.

Qualitative Solubility Information

Beyond the solvents for which quantitative data is available, this compound is also known to be soluble in other nonprotic organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Pentane | Soluble | [1] |

| Toluene | Soluble | [1] |

| Diethyl Ether (Et2O) | Soluble | [1] |

| Ethanol (B145695) | Soluble (reactive) | [3] |

| Acetone | Soluble (reactive) | [3] |

Caution: While soluble, this compound is reactive with protic solvents like ethanol and can react with ketones like acetone. Its use in these solvents should be carefully considered based on the specific application.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted for air- and moisture-sensitive compounds and should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4][5]

Materials and Equipment

-

This compound (solid)

-

Anhydrous organic solvent of interest

-

Schlenk flask or glovebox

-

Inert gas supply (Nitrogen or Argon)

-

Thermostatically controlled shaker or stirrer plate

-

Syringes and needles (oven-dried)

-

0.2 µm syringe filter (compatible with the solvent)

-

Pre-weighed vials with septa

-

Vacuum oven or high vacuum line

Procedure

-

Preparation of Saturated Solution:

-

In a glovebox or under a positive pressure of inert gas in a Schlenk flask, add an excess amount of solid this compound to a known volume of the anhydrous organic solvent.

-

Seal the flask and place it in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Using a pre-warmed (if determining solubility at elevated temperatures) gas-tight syringe, carefully withdraw a known volume of the supernatant.

-

Attach a 0.2 µm syringe filter to the syringe and transfer the clear, saturated solution into a pre-weighed, sealed vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully unseal the vial in a well-ventilated fume hood (or connect to a vacuum line with a cold trap) and evaporate the solvent under a gentle stream of inert gas or by applying a vacuum.

-

Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature to remove any residual solvent without decomposing the solute.

-

After drying to a constant weight, re-weigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight.

-

Solubility is then calculated in g/100 mL or mol/L using the mass of the solute and the volume of the solvent aliquot taken.

-

Visualization of Workflows

Solvent Selection Workflow

The selection of an appropriate solvent is a critical first step in any process involving this compound. The following diagram illustrates a logical workflow for this selection process.

Caption: A flowchart for selecting a suitable organic solvent.

Experimental Determination Workflow

The following diagram outlines the key steps in the experimental determination of solubility for an air-sensitive compound like this compound.

Caption: A stepwise workflow for experimental solubility determination.

References

Navigating the Thermal Landscape of Chlorotitanium Triisopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotitanium triisopropoxide (TiCl(O-i-Pr)₃) is a versatile organometallic compound utilized in various chemical syntheses, including as a precursor for the generation of titanium-based materials and as a catalyst in organic reactions. Its thermal behavior is a critical parameter that dictates its application window, storage conditions, and decomposition pathways, which are essential for process safety, optimization, and the controlled synthesis of desired products. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon the established knowledge of related titanium alkoxides to predict its thermal characteristics. While specific experimental data for this particular compound is not extensively available in the public domain, this guide synthesizes information from analogous compounds to offer a robust predictive framework.

Predicted Thermal Stability and Decomposition Profile

Based on the thermal analysis of similar titanium alkoxides, such as titanium tetraisopropoxide (TTIP), a multi-stage decomposition process for this compound is anticipated. The presence of the electron-withdrawing chloro ligand is expected to influence the bond strengths within the molecule, potentially altering its decomposition temperature compared to homoleptic titanium alkoxides.

The thermal decomposition is likely initiated by the elimination of isopropoxy ligands. Studies on TTIP have identified key decomposition pathways including the release of propene (C₃H₆) through a four-membered ring transition state. A similar pathway is plausible for this compound. The ultimate solid-state product of the thermal decomposition under an inert atmosphere is expected to be titanium dioxide (TiO₂), potentially with some residual chlorine depending on the final temperature and atmosphere.

Table 1: Predicted Thermal Decomposition Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Proposed Process | Evolved Gaseous Products (Predicted) |

| 150 - 250 | Variable | Initial decomposition and loss of isopropoxy groups | Propene (C₃H₆), Isopropanol (C₃H₈O) |

| 250 - 400 | Significant | Further ligand decomposition and formation of intermediate species | Water (H₂O), Hydrocarbons |

| > 400 | Stabilizing | Formation of titanium dioxide | Carbon dioxide (CO₂), Carbon monoxide (CO) |

Note: The data presented in this table is illustrative and predictive, based on the known thermal behavior of analogous titanium alkoxides. Actual experimental values may vary.

Experimental Protocols for Thermal Analysis

Given the air- and moisture-sensitive nature of this compound, all handling and preparation for thermal analysis must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and identify its decomposition stages.

Methodology:

-

Sample Preparation: Inside a nitrogen-filled glovebox, load approximately 5-10 mg of this compound into a hermetically sealed aluminum or ceramic TGA pan.

-

Instrument Setup:

-

Place the sealed pan into the TGA instrument autosampler, ensuring minimal exposure to the ambient atmosphere. If an autosampler is not available, the furnace should be purged with a high flow of inert gas during sample loading.

-

Use a high-purity inert purge gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting TGA curve for onset temperatures of decomposition, percentage weight loss at each stage, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: In a glovebox, hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point beyond its final decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the DSC thermogram for endothermic and exothermic peaks corresponding to phase transitions and decomposition events. Integrate the peak areas to determine the enthalpy changes associated with these transitions.

Visualizing Thermal Analysis Workflow and Decomposition Pathway

To aid in the understanding of the experimental process and the predicted chemical transformations, the following diagrams are provided.

Conclusion

The thermal stability and decomposition of this compound are governed by complex chemical transformations. While direct experimental data remains scarce, a predictive understanding based on analogous titanium compounds provides a valuable framework for its safe handling and application. The key to obtaining reliable experimental data lies in meticulous sample preparation under an inert atmosphere and the application of standard thermal analysis techniques such as TGA and DSC. The insights gained from such analyses are paramount for researchers and professionals in materials science and drug development who rely on this compound for innovative synthetic applications. Further research involving techniques like TGA coupled with mass spectrometry (TGA-MS) would be invaluable in definitively identifying the evolved gaseous products and elucidating the precise decomposition mechanism.

A Comprehensive Technical Guide to the Safe Handling of Chlorotitanium Triisopropoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety precautions and handling procedures for chlorotitanium triisopropoxide (CAS No. 20717-86-6). Adherence to these guidelines is essential to mitigate the risks associated with this flammable and corrosive compound, ensuring a safe laboratory and manufacturing environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable solid or liquid that causes severe skin burns and eye damage.[1][2][3] The primary dangers stem from its flammability and its reactivity, particularly with moisture.

GHS Hazard Statements:

-

H318: Causes serious eye damage.[1]

Quantitative Safety Data

The following table summarizes the key quantitative safety parameters for this compound. This data is crucial for designing safe experimental setups and emergency response plans.

| Parameter | Value | Source |

| Flash Point | -22 °C (-7.6 °F) | [4] |

| Autoignition Temperature | 240 °C (464 °F) | [4] |

| Explosion Limits | ||

| Lower Explosion Limit (LEL) | 1.10 vol % | [4] |

| Upper Explosion Limit (UEL) | 7.40 vol % | [4] |

| NFPA 704 Rating (estimated) | ||

| Health | 3 | [4] |

| Flammability | 3 | [4] |

| Instability | 1 | [4] |

| HMIS Rating (for a solution) | ||

| Health | 2 | [5] |

| Flammability | 4 | [5] |

| Reactivity | 1 | [5] |

| Boiling Point | 63-66 °C @ 0.1 mm Hg | [6] |

| Melting Point | 35-40 °C | [6] |

| Density | 1.091 g/mL at 25 °C | [6] |

Note: Occupational exposure limits (PEL, TLV) have not been established for this compound itself.[4][5] However, for solutions, limits of the solvent (e.g., Tetrahydrofuran) must be observed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Facilities must be equipped with an emergency eyewash station and a safety shower in the immediate vicinity of any potential exposure.[4][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][2][4]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the specific handling task and the potential for exposure. The following diagram outlines the logical workflow for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Handling:

-

Avoid all contact with skin and eyes and do not breathe dust or vapors.[1][7]

-

Use only non-sparking tools and explosion-proof equipment.[1][4]

-

Ground and bond containers when transferring material to prevent static electricity buildup.[1][4]

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[2][4]

-

Empty containers retain product residue and can be dangerous; do not cut, weld, or expose them to heat or ignition sources.[4]

Storage:

-

Store in a tightly closed container under an inert gas.[2]

-

The material is sensitive to air and moisture.[2]

-

Keep in a cool, dry, and well-ventilated area designated as a "flammables area".[4]

-

Store away from incompatible materials such as water, moist air, and oxidizing agents.[1][7]

-

Store locked up.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following workflows detail the necessary steps for first aid and accidental release scenarios.

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[2][4]

Caption: Emergency first aid procedures for exposure to this compound.

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4] Do NOT use straight streams of water.[4]

-

Hazards: Vapors are heavier than air and may form an explosive mixture with air, traveling to an ignition source and flashing back.[4] Containers may explode in the heat of a fire.[4]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[4][7]

The following workflow outlines the protocol for responding to a spill.

Caption: Step-by-step procedure for accidental spill response.

Experimental Protocol Considerations

The quantitative data presented in this guide, such as flash point and autoignition temperatures, are determined using standardized experimental protocols (e.g., ASTM methods). The Safety Data Sheets, which are the primary source for this information, do not typically detail the specific methodologies used.[1][2][4][5] Researchers requiring this level of detail should consult the chemical manufacturer directly or refer to standard chemical property testing compendia. The provided data should be used as a cornerstone for conducting thorough risk assessments before any experimental work is initiated.

References

- 1. gelest.com [gelest.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. gelest.com [gelest.com]

- 6. This compound|20717-86-6|lookchem [lookchem.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Hydrolytic Sensitivity of Chlorotitanium triisopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotitanium triisopropoxide (CTTP), with the chemical formula C9H21ClO3Ti, is a highly reactive organometallic compound and a critical precursor in various fields, including materials science and organic synthesis.[1][2] Its utility is intrinsically linked to its high sensitivity to moisture, a characteristic that allows for its transformation into titanium-based materials but also necessitates stringent handling protocols. This document provides a comprehensive technical overview of the hydrolytic sensitivity of this compound, detailing the underlying reaction mechanisms, influential factors, quantitative effects, and precise experimental protocols for its management and controlled reaction.

Introduction to this compound

This compound is a colorless to pale yellow liquid or low-melting solid that is soluble in most non-protic organic solvents such as ethers, toluene (B28343), and hexanes.[1][3] It is predominantly used as a reagent in organic synthesis and as a precursor for the preparation of titanium-based materials, such as ultralow-density ceramics and titanium dioxide (TiO2) coatings.[1][2] The compound is classified as moisture-sensitive, corrosive, and flammable, reacting with water in a process known as hydrolysis.[1][4] This reactivity is central to its application in sol-gel processes, where controlled hydrolysis and subsequent condensation reactions are leveraged to produce materials with specific properties like particle size, morphology, and crystalline phase.[5]

The Chemistry of Hydrolytic Sensitivity

The term "hydrolytic sensitivity" refers to the tendency of a compound to react with water. For this compound, this sensitivity is pronounced. The central titanium atom is electrophilic and susceptible to nucleophilic attack by water molecules. This initial reaction triggers a cascade of hydrolysis and condensation steps, ultimately leading to the formation of titanium oxides and isopropanol (B130326).[5][6] The overall, simplified reaction is:

TiCl(OⁱPr)₃ + 2H₂O → TiO₂ + 3(CH₃)₂CHOH + HCl

This equation, however, simplifies a complex, multi-step process that can be precisely controlled to yield a variety of titanium-containing intermediates and final products.

Reaction Mechanism: Hydrolysis and Condensation

The conversion of this compound into titanium dioxide is a sequential process involving two primary stages:

-

Hydrolysis: The process begins with the nucleophilic attack of a water molecule on the titanium center. This results in the substitution of an isopropoxide group (–OⁱPr) with a hydroxyl group (–OH), releasing a molecule of isopropanol.[5] This step can occur sequentially, replacing one, two, or all three isopropoxide groups. The presence of the chloride ligand also influences the reactivity and the nature of the intermediates formed.

-

Condensation: Following hydrolysis, the newly formed hydroxylated titanium precursors undergo condensation to form stable Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges.[6] This process eliminates water or isopropanol and results in the formation of progressively larger oligomeric and polymeric networks, which eventually form a solid gel or precipitate as titanium dioxide particles.[5]

The following diagram illustrates this fundamental pathway.

Data Presentation: Factors Influencing Hydrolysis

The kinetics and outcome of the hydrolysis reaction are not static; they are heavily influenced by several experimental parameters. While specific kinetic data for this compound is not widely published, extensive research on the closely related titanium tetraisopropoxide (TTIP) provides a strong basis for understanding the effects of these variables. The following table summarizes these key factors and their impact on the resulting material properties, which are analogous for CTTP.

| Parameter | Effect on Hydrolysis and Product Properties | Citation |

| pH of Aqueous Solution | Controls the rate of hydrolysis and the surface charge of forming particles. Acidic conditions (e.g., pH 2) lead to slower hydrolysis, promoting the formation of fine, spherical, and well-dispersed anatase nanoparticles. Neutral or basic conditions can cause rapid precipitation and aggregation into larger secondary particles. | [5][7][8] |

| Water-to-Precursor Ratio | A higher ratio of water to the titanium precursor generally accelerates the hydrolysis and condensation rates. This can lead to the formation of larger particles or aggregates if not carefully controlled. | [9] |

| Temperature | Increasing the reaction or subsequent calcination temperature influences particle crystallinity and phase. As-prepared powders are often the anatase crystalline phase. Higher temperatures promote crystallite growth and can initiate the transformation from the anatase to the rutile phase, typically starting above 400-600°C. | [5][7] |

| Solvent | The choice of solvent affects precursor solubility and reactivity. Non-protic organic solvents like isopropanol, hexanes, or toluene are standard. The solvent can influence the rate of particle nucleation and growth. | [1][10] |

| Chemical Modifiers (Stabilizers) | Additives like acetic acid or acetylacetone (B45752) can be used to chelate the titanium precursor. This modification reduces the precursor's reactivity towards water, allowing for more controlled gel formation and resulting in smaller, more uniform particles. | [5][11] |

Experimental Protocols

Due to its high reactivity with atmospheric moisture and oxygen, handling this compound requires specialized techniques to maintain an inert atmosphere.[12][13]

Protocol 1: General Handling of Air- and Moisture-Sensitive this compound

This protocol outlines the standard procedures for storing, transferring, and handling the reagent under inert conditions using Schlenk techniques.

Objective: To safely manipulate this compound without exposure to air or moisture.

Materials:

-

This compound (stored in a Sure/Seal™ bottle or similar)[13]

-

Schlenk line with dual vacuum/inert gas (N₂ or Ar) manifold[14]

-

Oven-dried (e.g., at 140°C for 4 hours) glassware (Schlenk flasks, graduated cylinders)[13]

-

Gas-tight syringes with needles

-

Rubber septa

-

Cannula (double-tipped needle)

-

Anhydrous solvents (e.g., THF, hexanes, toluene)

Procedure:

-

Glassware Preparation: Assemble all necessary glassware (e.g., reaction flask, addition funnel) while hot from the oven and immediately connect it to the Schlenk line.

-

Inert Atmosphere Purge: Evacuate the assembled glassware using the vacuum manifold and refill with inert gas (N₂ or Ar). Repeat this "vacuum-refill" cycle at least three times to ensure the removal of all atmospheric moisture and oxygen.[15]

-

Reagent Transfer (Syringe): a. Puncture the rubber septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. b. Using a clean, dry, gas-tight syringe, puncture the septum and draw the desired volume of the liquid reagent. It is advisable to draw a small amount of inert gas into the syringe first to act as a buffer. c. Quickly transfer the reagent to the reaction flask by piercing its septum, and dispense the liquid.

-

Reagent Transfer (Cannula): For larger volumes, a cannula transfer is preferred. a. Pressurize the reagent bottle slightly with inert gas. b. Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid surface. c. Insert the other end of the cannula into the receiving flask, which is vented to a bubbler to release pressure. d. The slight pressure difference will drive the liquid transfer through the cannula.

-

Storage: Always store this compound under a positive pressure of dry inert gas.[1] For long-term storage, sealing in a glass ampoule or keeping it in a glovebox is recommended.[12][15]

Protocol 2: Controlled Hydrolysis for TiO₂ Nanoparticle Synthesis

This protocol provides a representative method for synthesizing titanium dioxide nanoparticles by controlling the hydrolysis of this compound, based on established sol-gel procedures.[7][8]

Objective: To synthesize TiO₂ nanoparticles with a narrow size distribution via controlled hydrolysis and peptization.

Materials:

-

This compound

-

Isopropanol (anhydrous)

-

Deionized water

-

Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment

-

Standard inert atmosphere setup (from Protocol 1)

Procedure:

-

Precursor Solution Preparation: a. In a Schlenk flask under an inert atmosphere, prepare a solution of this compound in anhydrous isopropanol (e.g., 5 mL of CTTP in 15 mL of isopropanol).

-

Hydrolysis Solution Preparation: a. In a separate flask, prepare an aqueous solution of deionized water. b. Adjust the pH of the water to the desired level (e.g., pH 2 for small particles) using dilute nitric acid.[7]

-

Hydrolysis Reaction: a. Vigorously stir the precursor solution. b. Add the pH-adjusted aqueous solution dropwise to the precursor solution. A white precipitate or turbid solution will form instantly.

-

Peptization/Aging: a. Heat the resulting suspension to 60-70°C and maintain this temperature with continued stirring for 18-20 hours. This aging step, known as peptization, helps to break down aggregates and form a stable colloidal sol.[7][8]

-

Particle Isolation: a. After aging, cool the suspension to room temperature. b. Collect the white precipitate by centrifugation. c. Wash the collected powder several times with ethanol (B145695) to remove byproducts and unreacted precursors.

-

Drying and Calcination: a. Dry the washed powder in a vacuum oven at 100°C for at least 2 hours to obtain the as-prepared TiO₂ nanopowder.[8] b. If desired, the powder can be calcined at higher temperatures (e.g., 400-600°C) to improve crystallinity and induce phase changes.[7]

References

- 1. This compound | 20717-86-6 [chemicalbook.com]

- 2. CAS 20717-86-6: this compound [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 12. ossila.com [ossila.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. molan.wdfiles.com [molan.wdfiles.com]

In-Depth Technical Guide: The Mechanism of Action for Chlorotitanium Triisopropoxide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotitanium triisopropoxide, TiCl(O-i-Pr)₃, is a versatile and powerful Lewis acidic catalyst employed in a wide array of organic transformations. Its efficacy stems from the titanium(IV) center, which, modulated by both a chloride and three isopropoxide ligands, can coordinate to various functional groups, thereby activating substrates towards nucleophilic attack and facilitating key bond-forming reactions. This technical guide provides an in-depth exploration of the mechanistic pathways through which this compound exerts its catalytic activity. Key applications, including the Kulinkovich cyclopropanation, asymmetric aldol (B89426) reactions, and ring-opening polymerization, will be discussed in detail. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its catalytic role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the design and optimization of synthetic routes.

Introduction: The Versatility of a Titanium(IV) Catalyst

This compound is a commercially available, moisture-sensitive reagent that serves as a precursor to various catalytically active titanium species.[1] The presence of both a labile chloride ion and sterically demanding isopropoxide groups allows for fine-tuning of its reactivity. In many catalytic applications, it is used in situ or as a precursor that is modified by other reagents, such as Grignard reagents, to generate the active catalyst.[2] Its utility is particularly pronounced in carbon-carbon bond-forming reactions, stereoselective synthesis, and polymerization, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3]

The Kulinkovich Cyclopropanation Reaction

One of the hallmark applications of this compound is in the Kulinkovich reaction, which provides a straightforward method for the synthesis of cyclopropanols from esters and Grignard reagents.[4][5]

Mechanism of Action

The catalytic cycle of the Kulinkovich reaction, when initiated with this compound, is generally accepted to proceed through the formation of a titanacyclopropane intermediate. The key steps are as follows:

-

Transmetalation: The this compound reacts with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) to form a transient dialkyltitanium species.[2][4]

-

β-Hydride Elimination: This dialkyltitanium intermediate undergoes β-hydride elimination to release an alkane and form a titanacyclopropane.[1][4]

-

Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester. This involves insertion of the ester's carbonyl group into a titanium-carbon bond, leading to an oxatitanacyclopentane intermediate.[2]

-

Rearrangement and Cyclization: The oxatitanacyclopentane rearranges to a β-titanio ketone, which then undergoes intramolecular cyclization to form the cyclopropoxide.[2]

-

Product Formation and Catalyst Regeneration: The titanium cyclopropoxide is then transmetalated with the Grignard reagent to release the magnesium salt of the cyclopropanol (B106826) and regenerate a dialkyltitanium species, which can re-enter the catalytic cycle.[1] Subsequent aqueous workup provides the final cyclopropanol product.[1]

Quantitative Data

The Kulinkovich reaction is known for its high efficiency in producing cyclopropanol derivatives. The table below summarizes representative yields for this transformation.

| Ester Substrate | Grignard Reagent | Product | Yield (%) | Reference |

| Methyl 5-hexenoate | n-Butylmagnesium chloride | Bicyclo[3.1.0]hexan-1-ol | 82-85 | [6] |

| Ethyl acetate | Cyclopentylmagnesium chloride | trans-2-Benzyl-1-methylcyclopropan-1-ol | 68 | [6] |

| Methyl ester | Ethylmagnesium bromide | Desired cyclopropanol | 86 | [1] |

| Lactone | Ethylmagnesium bromide | Cyclopropanol product | Not specified | [1] |

Experimental Protocol: Synthesis of Bicyclo[3.1.0]hexan-1-ol

The following protocol is adapted from a literature procedure for the intramolecular Kulinkovich cyclopropanation.[6]

-

Reaction Setup: To a 500-mL round-bottomed flask equipped with a magnetic stirring bar and a rubber septum, add a mixture of methyl 5-hexenoate (2.0 g, 15.6 mmol), a 1M solution of this compound in hexane (B92381) (11.2 mL, 11.2 mmol), and anhydrous ether (54 mL) under a nitrogen atmosphere at room temperature.

-

Addition of Grignard Reagent: Add a 1M solution of n-butylmagnesium chloride in ether (52 mL, 52 mmol) over a period of 6.5 hours via a syringe pump at room temperature.

-

Reaction Completion: After the addition is complete, stir the resulting black reaction mixture for an additional 20 minutes.

-

Quenching: Cool the mixture to 0°C with an ice bath, dilute with 50 mL of ether, and then quench by the slow addition of water (14 mL).

-

Workup: Vigorously stir the mixture for 30 minutes. Filter the resulting suspension through a pad of Celite, washing the filter cake with ether.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica (B1680970) gel to afford bicyclo[3.1.0]hexan-1-ol as a colorless oil.

Asymmetric Aldol Reactions

This compound is a key reagent in achieving high levels of stereocontrol in aldol reactions, particularly through the formation of titanium enolates.

Mechanism of Action in Evans Asymmetric Aldol Reaction

In the context of the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries, this compound, often in conjunction with a base like triethylamine (B128534) or sparteine, facilitates the formation of a rigid, chelated titanium enolate. This chelation enforces a specific conformation of the enolate, leading to a highly organized transition state upon reaction with an aldehyde. The steric bulk of the chiral auxiliary directs the approach of the aldehyde to one face of the enolate, resulting in a high degree of diastereoselectivity in the aldol adduct.

Quantitative Data

The use of this compound in conjunction with chiral auxiliaries can lead to excellent diastereoselectivity in aldol reactions.

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (S)-4-benzyl-3-propionyloxazolidin-2-one | Acrolein | 95:5 | 87 | [7] |

| N-propionyl oxazolidinone | Various | 94:6 to >98:2 | High | [7] |

| N-propionyl thiazolidinethione | Isobutyraldehyde (B47883) | >99:1 (Evans syn) | 82 | [4] |

Experimental Protocol: Asymmetric Aldol Addition with a Thiazolidinethione Auxiliary

The following is a representative protocol for an asymmetric aldol reaction using a thiazolidinethione chiral auxiliary and titanium tetrachloride, which generates a chlorotitanium enolate in situ.[4]

-

Reaction Setup: In an oven-dried 250-mL round-bottomed flask equipped with a magnetic stirring bar, dissolve the thiazolidinethione (5.00 g, 18.8 mmol) in anhydrous dichloromethane (B109758) (60 mL) under an argon atmosphere. Cool the flask to 0°C.

-

Enolate Formation: While vigorously stirring, add titanium tetrachloride (2.16 mL, 19.8 mmol) via syringe over three minutes. After 5 minutes, add triethylamine (2.76 mL, 19.8 mmol) dropwise over 10 minutes. Stir the resulting dark red solution for 1 hour at 0°C.

-

Aldol Addition: Cool the reaction mixture to -78°C and add isobutyraldehyde (1.80 mL, 19.8 mmol) dropwise over 10 minutes. Stir the mixture for 1 hour at -78°C.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL) at 0°C. Pour the mixture into a separatory funnel, dilute with brine (80 mL), and extract with dichloromethane (2 x 50 mL).

-

Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by flash chromatography to yield the aldol product.

Ring-Opening Polymerization (ROP)

This compound and related titanium alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).[6][8]

Mechanism of Action

The ROP of cyclic esters initiated by titanium alkoxides generally proceeds via a coordination-insertion mechanism.

-

Initiation: The titanium alkoxide coordinates to the carbonyl oxygen of the cyclic ester, activating the monomer. Subsequently, the ester's acyl-oxygen bond is cleaved, and the monomer inserts into the titanium-alkoxide bond. This forms a new, longer alkoxide ligand attached to the titanium center.

-

Propagation: The newly formed titanium alkoxide end-group can then coordinate and react with another monomer molecule in the same fashion, leading to chain growth.

-

Termination: The polymerization can be terminated by the introduction of a quenching agent, such as an acidic alcohol, which protonates the growing polymer chain and regenerates a titanium alkoxide.

Quantitative Data

The performance of titanium-based catalysts in ROP is influenced by reaction conditions and the specific catalyst structure.

| Monomer | Catalyst System | Conversion (%) | Mₙ ( g/mol ) | PDI | Reference |

| L-lactide | TiCl(O-i-Pr)₃/SiO₂ | >90 (at 90°C) | ~35,000 | ~1.5 | [8] |

| ε-Caprolactone | FeCl₃/BnOH | 98.8 | 16,500 | 1.28 | [9] |

| rac-Lactide | Zn(II) carboxylate | High | High | - | [10] |

Note: While not all examples use this compound directly, they illustrate the catalytic potential of related metal complexes in ROP.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This general protocol is based on procedures for the ROP of cyclic esters using metal alkoxide initiators.[6]

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of this compound catalyst.

-

Monomer Addition: Add freshly distilled ε-caprolactone to the flask, followed by an anhydrous solvent (e.g., toluene) to achieve the desired monomer concentration (e.g., 2 M).

-

Initiation: If an external initiator like benzyl (B1604629) alcohol is used, add it to the reaction mixture.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-130°C) and stir for the required time.

-

Termination and Isolation: After the desired time, terminate the polymerization by exposing the mixture to air and adding a few drops of HCl in methanol. Precipitate the polymer in cold methanol, filter, wash with methanol, and dry under vacuum.

Conclusion

This compound stands out as a highly effective and versatile catalyst in modern organic synthesis. Its ability to mediate a range of transformations, from cyclopropanations to stereoselective aldol reactions and ring-opening polymerizations, underscores its importance. The mechanisms governing its catalytic activity, primarily centered around the Lewis acidity of the titanium center and its ability to form key intermediates like titanacyclopropanes and chelated enolates, provide a rational basis for its application and for the future design of more advanced titanium-based catalytic systems. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of this powerful reagent in their own work, particularly in the fields of natural product synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chlorotitanium Triisopropoxide-Catalyzed Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotitanium triisopropoxide, with the chemical formula ClTi(O-i-Pr)₃, is a versatile and effective catalyst in the field of polymer chemistry.[1] It is particularly recognized for its utility in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable and biocompatible polyesters like polylactide (PLA).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst for polymerization, targeting researchers, scientists, and professionals in drug development who are interested in the synthesis of well-defined polymers for various applications, including drug delivery systems and biomedical devices.

The catalytic action of this compound proceeds through a coordination-insertion mechanism, where the titanium center coordinates with the monomer, facilitating the ring-opening and subsequent insertion of the monomer into the growing polymer chain.[2] This catalyst can be employed in both homogeneous and heterogeneous systems, for instance, supported on silica (B1680970), offering flexibility in process design and catalyst separation.[1]

Data Presentation

The following tables summarize quantitative data from polymerization experiments using this compound as a catalyst. These tables provide a comparative overview of how different reaction parameters influence the polymerization outcome.

Table 1: Homogeneous Ring-Opening Polymerization of L-Lactide

| Entry | Monomer/Catalyst Ratio (M/C) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| 1 | 100 | 130 | 2 | >95 | 85,000 - 90,000 | 1.3 - 1.5 | [3] |

| 2 | - | - | - | 20-30 (yield) | - | - | [3] |

Table 2: Heterogeneous (Silica-Supported) Ring-Opening Polymerization of L-Lactide in Toluene (B28343)

| Entry | Monomer/Catalyst Ratio (M/C) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| 1 | 100 | 50 | 4 | ~50 | - | - | [1] |

| 2 | 100 | 70 | 4 | ~80 | - | - | [1] |

| 3 | 100 | 90 | 4 | >95 | Increases with temperature | Increases with temperature | [1] |

Experimental Protocols

Materials and Reagents

-

L-Lactide: High purity, polymerization grade. Must be purified by recrystallization from anhydrous toluene and dried under vacuum before use to remove any moisture and impurities that can affect the polymerization.

-

This compound (ClTi(O-i-Pr)₃): Handled under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity. It is a colorless to pale yellow liquid or a low-melting solid.

-

Toluene: Anhydrous, polymerization grade. Should be dried over a suitable drying agent (e.g., sodium/benzophenone or molecular sieves) and distilled under an inert atmosphere before use.

-

Methanol (B129727): Reagent grade, for polymer precipitation.

-

Chloroform (B151607): Reagent grade, for polymer dissolution.

-

Schlenk Flasks and Glassware: All glassware must be oven-dried at >120 °C for at least 24 hours and cooled under a stream of dry nitrogen or argon before use.

Protocol 1: Homogeneous Ring-Opening Polymerization of L-Lactide (Bulk Polymerization)

This protocol describes the solvent-free polymerization of L-lactide.

-

Monomer and Catalyst Preparation:

-

In a glovebox, add the desired amount of purified L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.

-

In a separate vial, prepare a stock solution of this compound in anhydrous toluene. The concentration should be calculated to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

-

-

Reaction Setup:

-

Seal the Schlenk flask containing the L-lactide and remove it from the glovebox.

-

Heat the flask in an oil bath to 130 °C to melt the monomer.

-

Once the L-lactide is molten and thermally equilibrated, inject the calculated volume of the this compound solution into the flask under a positive pressure of inert gas.

-

-

Polymerization:

-

Stir the reaction mixture at 130 °C. The viscosity of the mixture will increase as the polymerization progresses.

-

Monitor the reaction for the desired time (e.g., 2 hours).

-

-

Quenching and Polymer Purification:

-

After the desired polymerization time, cool the reaction mixture to room temperature. The resulting solid polymer may be difficult to remove from the flask.

-

Dissolve the crude polymer in a minimal amount of chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polylactide by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

-

Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

-

Protocol 2: Heterogeneous Ring-Opening Polymerization of L-Lactide (Solution Polymerization)

This protocol outlines the polymerization of L-lactide in a solvent using a silica-supported catalyst.

-

Catalyst Preparation (Silica-Supported this compound):

-

Pre-treat silica by heating it under vacuum to remove adsorbed water.

-

Immobilize this compound onto the pre-treated silica by stirring a solution of the catalyst in anhydrous toluene with the silica for a specified time.

-

Wash the supported catalyst with anhydrous toluene to remove any non-immobilized catalyst and dry it under vacuum.

-

-

Reaction Setup:

-

In a glovebox, add the silica-supported this compound and a magnetic stir bar to a dry Schlenk flask.

-

In a separate flask, dissolve the purified L-lactide in anhydrous toluene (e.g., to make a 1 M solution).

-

Transfer the L-lactide solution to the Schlenk flask containing the supported catalyst under an inert atmosphere.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Stir the reaction mixture for the desired duration (e.g., 4 hours).

-

-

Quenching and Polymer Purification:

-

Cool the reaction to room temperature.

-

Quench the polymerization by adding a small amount of acidic methanol.

-

Filter the reaction mixture to remove the silica-supported catalyst.

-

Precipitate the polymer from the filtrate by adding it to a large excess of cold methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

-

Characterization of Polylactide

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

-

Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The end-group analysis of the ¹H NMR spectrum can also be used to estimate the number-average molecular weight.

-

Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can be determined using Differential Scanning Calorimetry (DSC).

Visualizations

Experimental Workflow for Homogeneous Polymerization

References

Application Notes and Protocols: Chlorotitanium Triisopropoxide in Diastereoselective Synthesis

Introduction

Chlorotitanium triisopropoxide, and related chlorotitanium species generated in situ, are powerful Lewis acids and transmetalating agents extensively utilized in modern organic synthesis to achieve high levels of stereocontrol. Their application in diastereoselective reactions is particularly valuable for the construction of complex molecules with multiple stereocenters, a common requirement in pharmaceutical and natural product synthesis. This document provides detailed application notes and experimental protocols for the use of chlorotitanium reagents in key diastereoselective transformations, including aldol (B89426) reactions, Kulinkovich cyclopropanations, and additions to chiral imines.

Diastereoselective Aldol Reactions of Titanium Enolates

The generation of titanium enolates from carbonyl compounds bearing chiral auxiliaries, followed by their reaction with aldehydes, is a cornerstone of asymmetric synthesis. Chlorotitanium reagents, often in conjunction with a tertiary amine base, facilitate the formation of these enolates under mild conditions. The stoichiometry of the reagents, particularly the Lewis acid and the base, can remarkably influence the reaction's stereochemical outcome, allowing for selective access to different diastereomers from the same starting materials. A notable example is the aldol addition of N-propionyl thiazolidinethiones, where chlorotitanium enolates can be directed to yield either the "Evans syn" or "non-Evans syn" aldol adduct with high selectivity.[1]

The facial selectivity of the aldol addition is believed to be controlled by the nature of the transition state.[2] A chelated transition state, often favored when an excess of Lewis acid is present, leads to one diastereomer, while a non-chelated, open transition state, favored under different stoichiometry, leads to the opposite diastereomer.[2]

Data Presentation: Diastereoselective Aldol Addition of N-Propionyl Thiazolidinethione

The following table summarizes the diastereoselective aldol addition of the titanium enolate of N-propionyl-(S)-4-isopropylthiazolidine-2-thione to various aldehydes. The conditions are optimized for the selective formation of either the (2'S, 3'R) "Evans syn" or the (2'R, 3'S) "non-Evans syn" diastereomer.

| Aldehyde (RCHO) | Conditions | Major Product | Diastereomeric Ratio (syn:anti or other) | Yield (%) | Reference |

| Isobutyraldehyde | A | Evans syn | >99:1 | 85 | [1] |

| Isobutyraldehyde | B | non-Evans syn | 3:97 | 82 | [1] |

| Benzaldehyde | A | Evans syn | >99:1 | 95 | [1] |

| Benzaldehyde | B | non-Evans syn | 3:97 | 88 | [1] |

| Acrolein | A | Evans syn | 97:3 | 81 | [1] |

| Acrolein | B | non-Evans syn | 4:96 | 75 | [1] |

Conditions A (Evans syn): TiCl4 (1.1 equiv), (-)-sparteine (B7772259) (2.2 equiv), CH2Cl2, -78 °C to 0 °C. Conditions B (non-Evans syn): TiCl4 (1.1 equiv), (-)-sparteine (1.1 equiv), CH2Cl2, -78 °C to 0 °C.

Experimental Protocols